An In-depth Technical Guide to Amino-PEG4-Val-Cit-PAB-MMAE: Structure, Properties, and Application in Antibody-Drug Conjugates
An In-depth Technical Guide to Amino-PEG4-Val-Cit-PAB-MMAE: Structure, Properties, and Application in Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the Amino-PEG4-Val-Cit-PAB-MMAE linker-payload, a critical component in the development of targeted cancer therapeutics, specifically Antibody-Drug Conjugates (ADCs). This document details its molecular structure, chemical properties, mechanism of action, and protocols for its application in ADC synthesis and characterization.
Introduction to Amino-PEG4-Val-Cit-PAB-MMAE
Amino-PEG4-Val-Cit-PAB-MMAE is a sophisticated, cleavable linker-drug conjugate used in the synthesis of ADCs. ADCs are a class of biopharmaceutical drugs designed as a targeted therapy for treating cancer. They are composed of a monoclonal antibody that specifically targets a tumor-associated antigen, covalently attached to a highly potent cytotoxic agent via a chemical linker. The Amino-PEG4-Val-Cit-PAB-MMAE molecule provides the linker and the cytotoxic payload (MMAE) for conjugation to an antibody.
The strategic design of this molecule incorporates several key features:
-
A primary amine (-NH2) : This functional group serves as the attachment point for conjugation to a monoclonal antibody or other targeting moieties, typically through amide bond formation with carboxylic acids.[1]
-
A hydrophilic PEG4 spacer : The tetraethylene glycol (PEG4) spacer enhances the solubility and flexibility of the ADC, which can improve its pharmacokinetic properties and reduce aggregation.
-
A cathepsin B-cleavable Val-Cit dipeptide linker : The valine-citrulline dipeptide is designed to be stable in the bloodstream but is selectively cleaved by cathepsin B, an enzyme that is overexpressed in the lysosomes of many tumor cells.[2]
-
A self-immolative p-aminobenzylcarbamate (PAB) spacer : Following the cleavage of the Val-Cit linker, the PAB spacer undergoes spontaneous 1,6-elimination to release the unmodified cytotoxic drug.
-
A potent cytotoxic payload (MMAE) : Monomethyl auristatin E (MMAE) is a synthetic antineoplastic agent that inhibits cell division by blocking the polymerization of tubulin.[2]
Molecular Structure and Chemical Properties
The intricate structure of Amino-PEG4-Val-Cit-PAB-MMAE is fundamental to its function in targeted drug delivery.
Molecular Structure
The structure of Amino-PEG4-Val-Cit-PAB-MMAE is comprised of the five key components mentioned above, covalently linked in a specific sequence to ensure stability in circulation and efficient payload release at the target site.
Caption: Schematic of the Amino-PEG4-Val-Cit-PAB-MMAE structure.
Chemical and Physical Properties
A summary of the key chemical and physical properties of Amino-PEG4-Val-Cit-PAB-MMAE is presented in the table below.
| Property | Value | Reference |
| Molecular Formula | C69H115N11O17 | [1] |
| Molecular Weight | 1370.7 g/mol | [1] |
| CAS Number | 1492056-71-9 | [1] |
| Appearance | Solid | [3] |
| Purity | Typically ≥95% | [1] |
| Solubility | Soluble in DMSO, DCM, DMF | [1] |
| Storage Conditions | -20°C, desiccated | [1] |
| Stability | Unstable in solution; fresh preparation is recommended. |
Mechanism of Action
The efficacy of an ADC constructed with Amino-PEG4-Val-Cit-PAB-MMAE relies on a multi-step process that ensures the targeted delivery and intracellular release of the cytotoxic payload.
ADC Internalization and Payload Release
The process begins with the binding of the ADC's monoclonal antibody to its specific antigen on the surface of a cancer cell. This is followed by internalization of the ADC-antigen complex, typically via endocytosis. The internalized complex is then trafficked to the lysosome. Inside the acidic environment of the lysosome, cathepsin B cleaves the Val-Cit linker. This cleavage initiates the self-immolation of the PAB spacer, leading to the release of free MMAE into the cytoplasm.
Caption: Mechanism of MMAE release from an ADC within a tumor cell.
MMAE-Induced Cytotoxicity
Once released, MMAE exerts its potent cytotoxic effect by disrupting the microtubule network within the cancer cell. Microtubules are essential components of the cytoskeleton and are critical for cell division (mitosis). MMAE binds to tubulin, the protein subunit of microtubules, and inhibits its polymerization. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately triggers apoptosis (programmed cell death).
Caption: Signaling pathway of MMAE leading to apoptosis.
Experimental Protocols
The following sections provide an overview of the experimental protocols for the synthesis and characterization of an ADC using Amino-PEG4-Val-Cit-PAB-MMAE.
ADC Synthesis: Amide Bond Conjugation
This protocol describes the conjugation of the primary amine of Amino-PEG4-Val-Cit-PAB-MMAE to the carboxylic acid groups of a monoclonal antibody. This is typically achieved by activating the carboxyl groups on the antibody (e.g., on aspartic or glutamic acid residues) using carbodiimide (B86325) chemistry.
Materials:
-
Monoclonal antibody (mAb) in an amine-free buffer (e.g., MES buffer, pH 6.0)
-
Amino-PEG4-Val-Cit-PAB-MMAE
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethyl sulfoxide (B87167) (DMSO)
-
Quenching solution (e.g., hydroxylamine)
-
Purification system (e.g., Size Exclusion Chromatography - SEC)
Procedure:
-
Antibody Preparation: Prepare the mAb solution at a concentration of 2-10 mg/mL in MES buffer.
-
Activation of Antibody Carboxyl Groups: Add a 50- to 100-fold molar excess of EDC and NHS to the mAb solution. Incubate for 15-30 minutes at room temperature.
-
Linker-Payload Preparation: Dissolve Amino-PEG4-Val-Cit-PAB-MMAE in anhydrous DMSO to a concentration of 10-20 mM.
-
Conjugation: Add a 5- to 20-fold molar excess of the dissolved linker-payload to the activated antibody solution. The final DMSO concentration should be below 10%.
-
Reaction: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C.
-
Quenching: Stop the reaction by adding the quenching solution.
-
Purification: Purify the resulting ADC from unreacted linker-payload and other reagents using SEC.
Caption: Experimental workflow for ADC synthesis.
ADC Characterization
The synthesized ADC must be thoroughly characterized to determine its critical quality attributes, such as drug-to-antibody ratio (DAR), purity, and stability.
4.2.1. Drug-to-Antibody Ratio (DAR) Determination
The DAR is a crucial parameter that influences the efficacy and toxicity of an ADC. It can be determined using several methods:
-
Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species based on their hydrophobicity. Since the linker-payload is hydrophobic, species with a higher DAR will have a longer retention time. The average DAR can be calculated from the peak areas of the different species.
-
Mass Spectrometry (MS): Native MS can be used to determine the mass of the intact ADC, allowing for the calculation of the DAR.
| Analytical Technique | Principle | Information Obtained |
| HIC-HPLC | Separation based on hydrophobicity. | Average DAR, distribution of drug-loaded species. |
| Native MS | Mass determination of intact ADC. | Precise DAR and distribution. |
4.2.2. Purity and Aggregation Analysis
-
Size Exclusion Chromatography (SEC): SEC is used to separate molecules based on their size. It is the primary method for quantifying high molecular weight species (aggregates) and fragments in an ADC preparation.
4.2.3. Stability Assessment
The stability of the ADC in plasma is a critical factor for its in vivo performance.
-
Plasma Stability Assay: The ADC is incubated in plasma (e.g., human, mouse) at 37°C for various time points. The amount of released MMAE and the change in average DAR are monitored over time using LC-MS. Studies have shown that vc-MMAE ADCs exhibit good stability in human plasma, with minimal release of MMAE over several days.[4][5] However, stability can be lower in mouse plasma due to the activity of certain carboxylesterases.[6]
| Stability Parameter | Method | Typical Observation | Reference |
| Aggregation | SEC-HPLC | Monitor increase in high molecular weight species. | [7] |
| Free Drug Release | LC-MS | Quantify released MMAE over time in plasma. | [4][5] |
| DAR Change | HIC-HPLC or MS | Monitor decrease in average DAR over time. | [7] |
Conclusion
Amino-PEG4-Val-Cit-PAB-MMAE is a highly versatile and effective linker-payload for the development of ADCs. Its well-defined structure, with a cleavable linker and a potent cytotoxic agent, allows for the targeted delivery of MMAE to cancer cells, thereby maximizing therapeutic efficacy while minimizing systemic toxicity. A thorough understanding of its chemical properties and the implementation of robust analytical methods for characterization are essential for the successful development of novel ADC-based cancer therapies.
References
- 1. broadpharm.com [broadpharm.com]
- 2. Monomethyl auristatin E - Wikipedia [en.wikipedia.org]
- 3. An Online Four-Dimensional HIC×SEC-IM×MS Methodology for Proof-of-Concept Characterization of Antibody Drug Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Analytical methods for physicochemical characterization of antibody drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
